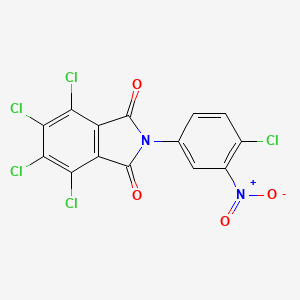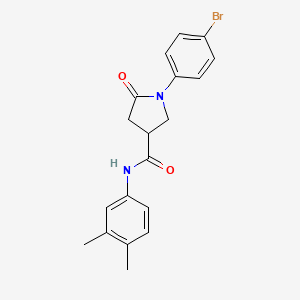
2-(benzylthio)-N-9H-fluoren-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-N-9H-fluoren-2-ylbenzamide, also known as BFNB, is a synthetic compound that has been studied for its potential applications in scientific research. BFNB belongs to the class of fluorene-based compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-9H-fluoren-2-ylbenzamide is not fully understood, but it is believed to involve the formation of a complex with the target molecule. In the case of metal ion detection, this compound forms a complex with the metal ion, resulting in a change in fluorescence intensity. In the case of PPI inhibition, this compound binds to the MDM2 protein, preventing its interaction with p53.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its metal ion detection and PPI inhibition properties, this compound has been studied for its potential antioxidant and anti-inflammatory properties. This compound has also been found to exhibit antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-(benzylthio)-N-9H-fluoren-2-ylbenzamide is its high selectivity and sensitivity towards metal ions and PPIs. This property makes it a potential candidate for the development of sensors and inhibitors. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in some lab experiments.
Future Directions
There are several future directions for research involving 2-(benzylthio)-N-9H-fluoren-2-ylbenzamide. One area of research is in the development of new metal ion sensors and PPI inhibitors using this compound as a starting point. Another area of research is in the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Synthesis Methods
The synthesis of 2-(benzylthio)-N-9H-fluoren-2-ylbenzamide involves the reaction between 2-amino-N-9H-fluoren-2-ylbenzamide and benzyl mercaptan in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The yield of this compound obtained through this method is reported to be around 60%.
Scientific Research Applications
2-(benzylthio)-N-9H-fluoren-2-ylbenzamide has been studied for its potential applications in various scientific research fields. One of the significant areas of research is in the development of fluorescent probes for the detection of metal ions such as zinc and copper. This compound has been found to exhibit high selectivity and sensitivity towards these metal ions, making it a potential candidate for the development of metal ion sensors.
Another area of research is in the development of small-molecule inhibitors of protein-protein interactions (PPIs). This compound has been found to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53. This interaction is crucial in the regulation of cell growth and division, and the inhibition of this interaction has been studied as a potential treatment for cancer.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(9H-fluoren-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NOS/c29-27(25-12-6-7-13-26(25)30-18-19-8-2-1-3-9-19)28-22-14-15-24-21(17-22)16-20-10-4-5-11-23(20)24/h1-15,17H,16,18H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGDDXGOWBAZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-allylphenoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B4948648.png)
![N-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B4948656.png)

![4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4948667.png)
![5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4948675.png)
![ethyl 5-(2,5-dimethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4948680.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4948690.png)
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4948705.png)

![5,5'-oxybis[2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4948712.png)

![dimethyl 2-{[(3-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948728.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B4948733.png)
